![molecular formula C9H7F2N B3025404 4,6-Difluoro-1-methyl-1h-indole CAS No. 1106112-57-5](/img/structure/B3025404.png)
4,6-Difluoro-1-methyl-1h-indole
Overview
Description
4,6-Difluoro-1-methyl-1h-indole is a chemical compound with the CAS Number: 1106112-57-5 . It has a molecular weight of 167.16 and its IUPAC name is 4,6-difluoro-1-methyl-1H-indole . It is a colorless to yellow liquid and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of 4,6-Difluoro-1-methyl-1h-indole is represented by the linear formula C9H7F2N . The InChI code for this compound is 1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
4,6-Difluoro-1-methyl-1h-indole is a colorless to yellow liquid . It has a molecular weight of 167.16 and its linear formula is C9H7F2N . It is stored at a temperature of 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4,6-Difluoro-1-methyl-1h-indole, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A .
Anti-HIV Activity
Indole derivatives have also been investigated for their anti-HIV activity. Novel indolyl and oxochromenyl xanthenone derivatives have been reported, and their molecular docking studies as an anti-HIV-1 have been performed .
Anti-Inflammatory Activity
Indole derivatives possess anti-inflammatory properties. This makes them valuable in the development of new drugs for treating conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. This means they can potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Use in Organic Synthesis
4,6-Difluoro-1-methyl-1h-indole is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds.
Use in Pharmaceuticals
4,6-Difluoro-1-methyl-1h-indole is used in the pharmaceutical industry. It can be used in the synthesis of various pharmaceuticals .
Safety And Hazards
The safety information for 4,6-Difluoro-1-methyl-1h-indole includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It is recommended to wear protective clothing when risk of exposure occurs and to use it in a well-ventilated area .
properties
IUPAC Name |
4,6-difluoro-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZTCVQOFJTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-1-methyl-1h-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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